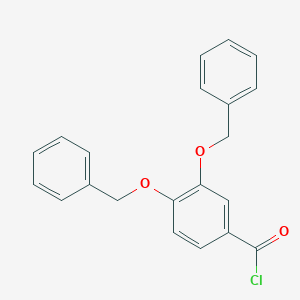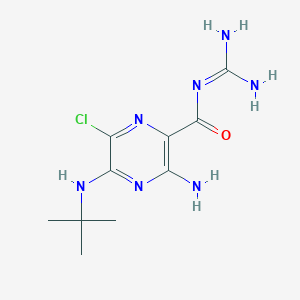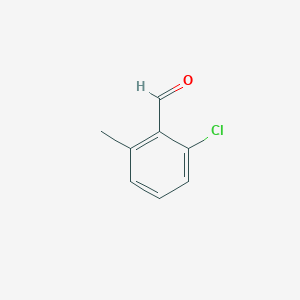
1-Methyl-1,2,3,4-tetrahydronaphthalene
概要
説明
1-Methyl-1,2,3,4-tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydronaphthalene is C11H14 . The average mass is 144.213 Da and the monoisotopic mass is 144.093903 Da .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquefaction . It functions as a source of H2, which is transferred to the coal .Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydronaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 234.3±10.0 °C at 760 mmHg, and a flash point of 89.6±7.6 °C . It has a molar refractivity of 47.4±0.4 cm3 .科学的研究の応用
Crystal Structures in Synthesis Efforts : Kaiser et al. (2023) discuss the molecular structures of compounds related to 1,2,3,4-tetrahydronaphthalene obtained during synthesis efforts, highlighting the configurations of stereo centers and the conformation of the tetrahydronaphthalene moiety (Kaiser, Weil, Gärtner, & Enev, 2023).
Ring Pucker in Dihydroaromatic Epoxides : Zacharias et al. (1995) describe the crystal structure of a derivative of tetrahydronaphthalene, emphasizing the equatorial positioning of hydroxyl and methyl groups and the molecule's hydrogen bonding characteristics (Zacharias, Glusker, Whalen, Friedman, & Pohl, 1995).
σ Receptor Ligand Analogs : Abate et al. (2011) explored analogues of the σ receptor ligand PB28, which includes a 1,2,3,4-tetrahydronaphthalene moiety, for potential use in oncology diagnostics and therapeutics (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Reduction of Substituted Derivatives : Tippett and Massy-Westropp (1993) investigated the stereoselectivity of reducing 4-substituted 1-methylene-1,2,3,4-tetrahydronaphthalenes, finding a preference for the cis products in certain conditions (Tippett & Massy-Westropp, 1993).
Organotin Hydride Additions : Podestá et al. (1989) studied the free radical hydrostannation of various methyl dihydronaphthalenecarboxylates, yielding products with specific stereochemistries (Podestá, Ayala, Chopa, & Giagante, 1989).
Two-Dimensional Self-Assembled Structures : Silly et al. (2017) analyzed the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing chiral close-packed and porous structures on graphite surfaces (Silly, Ausset, & Sun, 2017).
Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol : Göksu et al. (2003) presented a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBTKKLSNPFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870887 | |
| Record name | 1-Methyltetraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
1559-81-5, 31291-71-1 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyltetraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)











